Product packaging for 4-Aminobenzofuran-3-carboxamide(Cat. No.:)

4-Aminobenzofuran-3-carboxamide

Cat. No.: B12867401
M. Wt: 176.17 g/mol
InChI Key: IEZFBZPHCBMHFE-UHFFFAOYSA-N
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Description

4-Aminobenzofuran-3-carboxamide (CAS 1956334-17-0) is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . As a versatile benzofuran derivative, it serves as a valuable scaffold and key synthetic intermediate in medicinal chemistry for developing new bioactive chemical entities . Benzofuran carboxamide derivatives are of significant research interest for their diverse biological activities. Structurally related compounds have demonstrated potent in vitro antimicrobial and anti-inflammatory activities , making the this compound structure a promising precursor for synthesizing novel therapeutic agents . Furthermore, 3-aminobenzofuran-based analogues have been extensively explored as multifunctional ligands in neuroscience research, showing potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This makes them relevant for the investigation of new treatments for neurodegenerative diseases, with some derivatives also exhibiting activity against beta-amyloid aggregation , a key pathological marker of Alzheimer's disease . In oncology research, the benzofuran core is a privileged scaffold, and its incorporation into novel compound libraries has yielded analogues with anti-proliferative activity against human glioblastoma cells and potential as tubulin polymerization inhibitors for cancer therapy . This product is intended for research purposes as a building block in chemical synthesis and for in vitro biological screening . It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12867401 4-Aminobenzofuran-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-amino-1-benzofuran-3-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,10H2,(H2,11,12)

InChI Key

IEZFBZPHCBMHFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2C(=O)N)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Aminobenzofuran 3 Carboxamide Analogues

Design Principles for Rational Structural Modification of the Benzofuran-carboxamide Scaffold

The rational design of 4-aminobenzofuran-3-carboxamide analogues is guided by several key principles aimed at enhancing their interaction with specific biological targets. A common strategy involves exploring the chemical space around the core scaffold by introducing a variety of substituents at different positions. acs.org This allows for the probing of the target's binding pocket to identify key interactions that contribute to potency and selectivity.

A fragment-based approach has also been successfully employed. acs.org This involves identifying smaller molecular fragments that bind to the target and then elaborating or combining them to construct more potent molecules based on the benzofuran-carboxamide core. Furthermore, computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, play a significant role in guiding the design process by predicting the potential activity of novel analogues and helping to understand the molecular basis of their interactions. acs.orgnih.gov

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of this compound analogues is highly dependent on the nature, position, and electronic properties of the substituents on the benzofuran (B130515) core.

Substitutions on the Benzene (B151609) Moiety

Modifications on the benzene ring of the benzofuran scaffold have a profound impact on biological activity. The introduction of various substituents can alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. For instance, in the context of developing multifunctional agents for Alzheimer's disease, it was observed that the type and position of substitutions on the benzene ring influenced the potency of 3-aminobenzofuran derivatives. nih.govresearchgate.net Unsubstituted derivatives showed potent activity, while the introduction of electron-donating groups like methyl and methoxy (B1213986) significantly reduced inhibitory activities. nih.govresearchgate.net Conversely, compounds with electron-withdrawing groups such as fluoro, chloro, and bromo exhibited better inhibitory potencies. nih.govresearchgate.net

Substituent Effect on Biological Activity Reference
UnsubstitutedPotent activity nih.govresearchgate.net
Electron-donating (e.g., methyl, methoxy)Reduced inhibitory activity nih.govresearchgate.net
Electron-withdrawing (e.g., fluoro, chloro, bromo)Enhanced inhibitory potency nih.govresearchgate.net

Modifications at the Furan (B31954) Ring Positions (C-2, C-3)

The furan ring offers multiple positions for modification, with C-2 and C-3 being particularly important for modulating biological activity. At the C-2 position, the nature of the substituent is critical. For example, in a study on Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) inhibitors, a ketone group at C-2 was found to be essential for inhibitory activity, as its reduction to a secondary alcohol or methylene (B1212753) group resulted in a complete loss of activity. acs.org Further exploration of this position often involves the introduction of various aryl or alkyl groups to probe for optimal interactions within the target's binding site.

The C-3 position, bearing the amino group, serves as a versatile handle for further derivatization. acs.org Acylation of this amine with different moieties allows for the introduction of a wide range of functionalities, which can significantly impact the compound's biological profile. For instance, the synthesis of 3-amidobenzofuran derivatives has led to compounds with promising antiproliferative activity against various cancer cell lines. rsc.org

Alterations to the Amine and Carboxamide Functional Groups

The amine and carboxamide groups are key pharmacophoric features of the this compound scaffold. The primary amine at the 4-position is often a key site for interaction with the biological target and can be modified to tune the compound's properties. For example, N-alkylation or N-acylation can alter the hydrogen bonding capacity and steric bulk, leading to changes in activity and selectivity.

The carboxamide group at the 3-position is also amenable to modification. The amide nitrogen and the carbonyl oxygen can participate in hydrogen bonding interactions. Altering the substituents on the amide nitrogen can influence the compound's lipophilicity and ability to form these crucial interactions. In some cases, the carboxamide can be replaced with other functional groups, such as esters or ketones, to explore different binding modes.

Stereochemical Considerations and Enantioselective Synthesis in SAR Development

When a chiral center is introduced into the this compound scaffold, the stereochemistry of the molecule can have a significant impact on its biological activity. The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the enantioselective synthesis of analogues is often crucial for developing safe and effective therapeutic agents.

While specific examples directly pertaining to this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. For instance, in the development of kinase inhibitors, controlling the stereochemistry is often a key factor in achieving high potency and selectivity. nih.gov Methods for the stereospecific synthesis of related heterocyclic systems, such as piperazines, have been developed to ensure access to enantiomerically pure compounds for biological evaluation. acs.org

Pharmacophore Identification and Lead Optimization Strategies (Excluding Clinical Human Trial Data)

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this compound analogues, identifying the key pharmacophoric features—such as hydrogen bond donors and acceptors, and hydrophobic regions—is a critical step in lead optimization. upc.edu

Once a pharmacophore model is established, it can guide the design of new analogues with improved properties. Lead optimization strategies often involve:

Fine-tuning substituent effects: Systematically modifying substituents on the benzofuran ring to maximize potency and selectivity. upc.edu

Improving pharmacokinetic properties: Modifying the structure to enhance properties like solubility, metabolic stability, and cell permeability.

For example, in the optimization of p38 MAP kinase inhibitors, a combination of computational methods, X-ray crystallography, and structure-activity relationships was used to develop a new class of inhibitors. acs.org Similarly, the optimization of inhibitors for IL-1β release involved a hit-to-lead process that identified a potent and selective compound. upc.edu These strategies, while not exclusively focused on this compound, exemplify the approaches used to refine lead compounds into potential drug candidates.

Computational Methods in SAR Analysis and Prediction

Computational methods are indispensable tools in modern drug discovery for analyzing and predicting the structure-activity relationships of novel compounds, including this compound analogues. These in silico techniques provide insights into the molecular interactions between a ligand and its target protein, helping to rationalize experimental findings and guide the design of more potent and selective molecules. physchemres.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational approach used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. physchemres.org For benzofuran derivatives, QSAR models have been developed using quantum chemical descriptors derived from methods like Density Functional Theory (DFT). physchemres.org These descriptors can quantify various physicochemical properties of the molecules, and statistical methods like multiple linear regression are used to establish a relationship between these properties and the observed biological activity. physchemres.org The quality of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validated R² (R²cv). physchemres.org

Three-Dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that analyze the steric and electrostatic fields surrounding a set of aligned molecules. mdpi.com These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA analysis might reveal that a bulky substituent in a specific region of the molecule is favorable for activity, while a positively charged group in another area is detrimental. mdpi.com This information is invaluable for the rational design of new analogues.

Molecular Docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. thieme-connect.com For this compound analogues, docking studies have been employed to understand their binding modes within the active sites of enzymes like ACSL4 and AChE. acs.orgthieme-connect.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. For instance, molecular modeling and mutagenesis studies have supported the binding of potent ACSL4 inhibitors within the enzyme's fatty acid pocket. acs.org

The insights gained from these computational methods, including DFT calculations, QSAR, 3D-QSAR, and molecular docking, complement experimental SAR studies by providing a theoretical framework to understand the observed activities. This synergy accelerates the drug discovery process by enabling a more targeted and efficient design of novel this compound analogues with improved therapeutic potential.

Biological Activities and Mechanistic Underpinnings of 4 Aminobenzofuran 3 Carboxamide and Its Analogues

Neurological and Neurodegenerative Disorder Modulation

Analogues of 4-aminobenzofuran-3-carboxamide have emerged as promising agents for the modulation of neurological and neurodegenerative disorders, particularly Alzheimer's disease. Their multifaceted approach targets several key aspects of the disease's pathology.

Cholinesterase (AChE, BuChE) Inhibitory Activity

A significant strategy in the management of Alzheimer's disease involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. Several series of benzofuran (B130515) derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential.

One study reported a series of bezofuran appended 1,5-benzothiazepine (B1259763) compounds that showed selective inhibition of BuChE. nih.gov Notably, compounds 7l, 7m, and 7k in this series demonstrated high potency with IC50 values of 1.0, 1.0, and 1.8 µM, respectively, which is comparable to the standard drug donepezil (B133215) (IC50, 2.63 ± 0.28 μM). nih.gov Kinetic studies revealed a mixed-type inhibition for the most potent compound, 7l, suggesting it binds to both the catalytic and peripheral anionic sites of the BuChE active site. nih.gov

Another series of novel benzofuran-based compounds, 7a-s, were designed as acetylcholinesterase inhibitors (AChEIs). nih.gov Among these, compounds 7c and 7e exhibited promising inhibitory activity with IC50 values of 0.058 and 0.086 μM, respectively, which were comparable to donepezil's IC50 of 0.049 μM. nih.gov Molecular docking studies indicated that these compounds have binding modes similar to donepezil within the active site of the AChE enzyme. nih.gov

Furthermore, a novel series of 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of both AChE and BuChE. nih.gov The majority of these compounds displayed moderate to good inhibitory activity, with IC50 values ranging from 0.64 to 81.06 μM. nih.govthieme-connect.com Compound 5f, which contains a 2-fluorobenzyl moiety, was identified as the most effective inhibitor against both AChE and BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
7lBuChE1.0 nih.gov
7mBuChE1.0 nih.gov
7kBuChE1.8 nih.gov
Donepezil (Standard)BuChE2.63 ± 0.28 nih.gov
7cAChE0.058 nih.gov
7eAChE0.086 nih.gov
Donepezil (Standard)AChE0.049 nih.gov
5fAChE0.64 nih.govthieme-connect.com
5fBuChE0.55 thieme-connect.com

Inhibition of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Benzofuran derivatives have demonstrated the ability to inhibit this process.

A series of novel benzofuran derivatives were synthesized and evaluated for their potential as positron emission tomography (PET) tracers for imaging amyloid plaques. These compounds displayed high binding affinities for Aβ aggregates, with Ki values in the subnanomolar range. nih.gov Specifically, 5-hydroxy-2-(4-methyaminophenyl)benzofuran (compound 8) showed a very low Ki value of 0.7 nM. nih.gov Similarly, novel iodinated pyridyl benzofuran derivatives and fluorinated benzofuran derivatives also exhibited excellent affinity for Aβ(1–42) aggregates with Ki values in the nanomolar range. plos.orgacs.org

In another study, a series of 3-aminobenzofuran derivatives were evaluated for their ability to inhibit self-induced Aβ(1–42) aggregation. nih.gov At a concentration of 10 μM, compounds 5f and 5h showed significant inhibition of 29.8% and 38.8% respectively, which was about twofold more effective than donepezil (14.9%). nih.gov These compounds also demonstrated moderate to good activity in inhibiting AChE-induced Aβ aggregation at 100 µM. nih.gov

A benzofuran derivative, YB-9 (2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid), was identified as a potent Aβ-disaggregator. nih.gov This compound was selected based on its ability to inhibit Aβ aggregation and disaggregate pre-formed Aβ oligomers and plaques. nih.gov

Table 2: Inhibition of Amyloid-β Aggregation by Selected Benzofuran Derivatives

CompoundAssayInhibition/AffinityReference
5-hydroxy-2-(4-methyaminophenyl)benzofuran (8)In vitro binding to AD brain homogenatesKi = 0.7 nM nih.gov
Iodinated pyridyl benzofuran derivativesIn vitro binding to Aβ(1–42) aggregatesKi = 2.4–10.3 nM plos.org
Fluorinated benzofuran derivativesIn vitro binding to Aβ(1−42) aggregatesKi in nanomolar range acs.org
5fSelf-induced Aβ(1–42) aggregation (10 μM)29.8% inhibition nih.gov
5hSelf-induced Aβ(1–42) aggregation (10 μM)38.8% inhibition nih.gov
Donepezil (Reference)Self-induced Aβ(1–42) aggregation (10 μM)14.9% inhibition nih.gov

Neuroprotective Mechanisms

Beyond direct targeting of cholinesterases and Aβ aggregation, benzofuran derivatives exhibit broader neuroprotective effects. These mechanisms often involve antioxidant activity and potentiation of neurotrophic factor signaling.

A series of benzofuran-2-carboxamide (B1298429) derivatives were synthesized and evaluated for their neuroprotective and antioxidant effects. Certain derivatives, particularly those with specific substitutions, demonstrated potent anti-excitotoxic, ROS scavenging, and antioxidant activities. For instance, compound 1f showed neuroprotective action against NMDA-induced excitotoxicity comparable to memantine.

Furthermore, research has shown that some benzofuran derivatives can collaborate with insulin-like growth factor 1 (IGF-1) to promote neuroprotection. nih.govacs.org A structure-activity relationship study identified a compound that, while having its own neuroprotective effect, acted in concert with IGF-1 to enhance this activity. nih.govacs.org This suggests a mechanism that involves the modulation of crucial cell survival pathways.

Additionally, benzofuran-type stilbenes isolated from Cortex Mori Radicis have shown significant neuroprotective activity against glutamate-induced cell death in neuronal cells. mdpi.com

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506) 5-HT4 receptor agonists)

The serotonin 5-HT4 receptor is a recognized therapeutic target for cognitive disorders. Certain benzofuran derivatives have been identified as potent agonists of this receptor.

A notable example is SK-951, a benzofuran derivative that acts as a potent 5-HT4 receptor agonist. nih.govresearchgate.net It enhances the electrically-stimulated release of acetylcholine (B1216132) in the guinea pig ileum, an effect that is mediated by the 5-HT4 receptor. nih.gov This pro-cholinergic effect is highly relevant for the treatment of cognitive deficits.

Prucalopride, a dihydro-benzofurancarboxamide derivative, is another highly selective 5-HT4 receptor agonist. graphyonline.comnih.govresearchgate.net Its high selectivity minimizes off-target effects that have been a concern with earlier generations of 5-HT4 agonists. graphyonline.comnih.gov The development of such selective agonists underscores the potential of the benzofuran scaffold in designing drugs that target specific neurotransmitter systems to improve cognitive function. graphyonline.comnih.govresearchgate.net

Anticancer and Antiproliferative Potentials

In addition to their neurological applications, benzofuran derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest

A synthetic derivative of benzofuran lignan (B3055560), known as Benfur, has been shown to induce apoptosis in p53-positive cancer cells. nih.gov It was found to inhibit cell growth in a dose-dependent manner and induce G2/M phase cell cycle arrest. nih.gov This suggests a p53-dependent mechanism for its anticancer activity. nih.gov

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been investigated for their anticancer properties. mdpi.com These compounds were found to induce G2/M phase arrest in HepG2 and A549 cancer cells. mdpi.com The pro-apoptotic activity of these derivatives was confirmed through Annexin V and Caspase-Glo 3/7 assays, indicating activation of apoptotic pathways. mdpi.com

Furthermore, certain 3-arylamino benzofuran derivatives have been shown to induce apoptosis and disrupt the cell cycle by targeting tubulin polymerization. mdpi.comresearchgate.net These compounds bind to the colchicine (B1669291) site on tubulin, leading to abnormal mitotic spindle formation and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. mdpi.com

Studies on 4-aminobenzofuroxan derivatives revealed that compounds with an aniline (B41778) moiety exhibited selective cytotoxicity towards MCF-7 and M-HeLa tumor cell lines. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. mdpi.com

Table 3: Anticancer Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
Benfur (Benzofuran lignan derivative)p53-positive cells (e.g., Jurkat)Induction of apoptosis, G2/M cell cycle arrest nih.gov
Halogenated benzofuran derivatives (7 and 8)HepG2, A549Induction of apoptosis, G2/M phase arrest mdpi.com
3-Arylamino benzofuran derivativesVarious cancer cell linesInduction of apoptosis, G2/M phase arrest via tubulin inhibition mdpi.comresearchgate.net
4-Aminobenzofuroxan derivatives (3c and 3f)M-HeLa, MCF-7Induction of apoptosis, G0/G1 phase arrest mdpi.com

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Derivatives of this compound have emerged as noteworthy inhibitors of receptor tyrosine kinases (RTKs), with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. nih.gov The inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.gov

Research has shown that specific structural modifications to the this compound scaffold can lead to potent VEGFR-2 inhibition. For instance, the introduction of a triazole-functionalized semicarbazide (B1199961) moiety has yielded compounds with significant inhibitory activity. nih.gov One such derivative demonstrated a remarkable IC50 value of 18.04 nM against VEGFR-2. nih.gov This level of potency is comparable to that of sorafenib, a known multi-kinase inhibitor used in cancer treatment. nih.gov

The anti-proliferative effects of these compounds have been evaluated in various cancer cell lines. For example, a potent VEGFR-2 inhibitor from this class exhibited significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 0.43 μM and 3.8 μM, respectively. nih.gov These findings underscore the potential of this compound analogues as a promising class of anti-cancer agents targeting VEGFR-2. nih.gov

Modulation of Signal Transduction Pathways (e.g., NF-κB, Aurora B kinase)

The biological activities of this compound and its analogues extend to the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Aurora B kinase pathways.

NF-κB Pathway: The NF-κB pathway plays a critical role in inflammation and immune responses. Some benzofuran derivatives have demonstrated the ability to inhibit NF-κB transcriptional activity. researchgate.net For example, certain 2-aroylbenzofurans and benzofuran-3-one derivatives have shown promising anti-inflammatory effects by suppressing NF-κB without causing cytotoxicity. researchgate.net

Aurora B Kinase Pathway: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for regulating mitosis. nih.govoncotarget.com Aurora B, in particular, is a key component of the chromosomal passenger complex and is crucial for proper chromosome segregation and cytokinesis. nih.govcreative-diagnostics.com Overexpression of Aurora B is observed in many cancers, making it an attractive therapeutic target. nih.govresearchgate.net

Inhibition of Aurora B kinase activity by small molecules can lead to cytokinesis failure, resulting in the formation of polyploid cells and ultimately apoptosis. nih.gov Some inhibitors have been shown to suppress the phosphorylation of histone H3, a downstream target of Aurora B, leading to G2/M cell cycle arrest and apoptosis. nih.gov While direct inhibition of Aurora B by this compound itself is not explicitly detailed in the provided results, the broader class of benzofuran derivatives has been explored for kinase inhibitory activity. For example, the compound ZM447439, while not a benzofuran, is a well-studied Aurora kinase inhibitor that demonstrates the therapeutic potential of targeting this pathway. creative-diagnostics.comnih.gov

Antimicrobial Spectrum and Efficacy

Antibacterial Activity (Gram-positive and Gram-negative strains)

Derivatives of the benzofuran scaffold have demonstrated a considerable spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org

Gram-positive bacteria: Proximicin B, a natural product containing a furan-amide structure, has shown significant growth inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains EMRSA-15 and -16. nih.gov Furthermore, various synthetic benzofuran derivatives have been effective against a range of Gram-positive cocci. For instance, certain 3-benzofurancarboxylic acid derivatives were active against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. nih.govmdpi.com

Gram-negative bacteria: While often more challenging to inhibit due to their outer membrane, some benzofuran derivatives have also shown activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com For example, certain oxazole-2-amine analogues of benzofuran exhibited activity against E. coli and P. aeruginosa at concentrations of 25–30 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives This table is representative of the data found in the search results. Specific MIC values for this compound were not available.

Compound Type Gram-Positive Bacteria MIC (μg/mL) Gram-Negative Bacteria MIC (μg/mL) Reference
3-Benzofurancarboxylic acid derivatives Staphylococcus aureus 50-200 - - nih.govmdpi.com
3-Benzofurancarboxylic acid derivatives Bacillus subtilis 50-200 - - nih.govmdpi.com
Benzofuran-oxazole-2-amine analogues Staphylococcus aureus 25-30 Escherichia coli 25-30 mdpi.com
Benzofuran-oxazole-2-amine analogues - - Pseudomonas aeruginosa 25-30 mdpi.com

Antifungal Activity

The benzofuran scaffold is also a promising framework for the development of antifungal agents. rsc.org

Several studies have highlighted the antifungal potential of benzofuran derivatives against various fungal pathogens. nih.govmdpi.comresearchgate.netfrontiersin.orgconicet.gov.ar For example, certain 3-benzofurancarboxylic acid derivatives demonstrated activity against Candida albicans and Candida parapsilosis with a minimum inhibitory concentration (MIC) of 100 μg/mL. nih.gov Other benzofuran derivatives linked to a 1,2,4-triazole (B32235) moiety have also shown potent antifungal activity. researchgate.net Additionally, some benzofuran-based oxazole-2-amine analogues displayed antifungal effects at concentrations of 45–60 µg/mL. mdpi.com A novel synthetic polymer, M451, which is a 1,6-diaminohexane derivative, has shown significant antifungal activity against a broad range of plant-pathogenic fungi, including various species of Ascomycota, Oomycota, and Basidiomycota, with EC50 values ranging from 34 to 145 μg/mL. frontiersin.org

Table 2: Antifungal Activity of Selected Benzofuran Derivatives This table is representative of the data found in the search results. Specific MIC values for this compound were not available.

Compound Type Fungal Strain MIC/EC50 (μg/mL) Reference
3-Benzofurancarboxylic acid derivatives Candida albicans 100 nih.gov
3-Benzofurancarboxylic acid derivatives Candida parapsilosis 100 nih.gov
Benzofuran-oxazole-2-amine analogues Various fungi 45-60 mdpi.com
Synthetic polymer M451 Fusarium spp. 66-145 frontiersin.org
Synthetic polymer M451 Non-Fusarium Ascomycota 34-52 frontiersin.org
Synthetic polymer M451 Phytophthora infestans 58 frontiersin.org
Synthetic polymer M451 Rhizoctonia solani 53 frontiersin.org

Antioxidant Properties and Radical Scavenging Activities

Benzofuran derivatives have been recognized for their antioxidant properties and their ability to scavenge free radicals. rsc.orgresearchgate.net Oxidative stress is implicated in a variety of diseases, making antioxidants a key area of research.

Studies have shown that the benzofuran scaffold contributes to antioxidant activity. nih.gov For instance, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antioxidant effects. nih.gov One compound from this series, with a hydroxyl substitution at the R3 position, demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenate. nih.gov Another study on benzofuran-2-carboxamide derivatives reported that a specific compound exhibited a 62% inhibition of lipid peroxidation and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. rsc.org

Furthermore, other benzofuran derivatives have shown very similar antioxidant activities with EC50 values in the millimolar range. rsc.org The antioxidant capacity of these compounds is often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize reactive oxygen species.

Table 3: Antioxidant Activity of Selected Benzofuran Derivatives This table is representative of the data found in the search results. Specific IC50/EC50 values for this compound were not available.

Compound Type Assay Activity Concentration Reference
7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide DPPH radical scavenging, Lipid peroxidation inhibition Appreciable - nih.gov
Benzofuran-2-carboxamide derivative Lipid Peroxidation Inhibition 62% 100 μM rsc.org
Benzofuran-2-carboxamide derivative DPPH Radical Scavenging 23.5% 100 μM rsc.org
1,3-Benzofuran derivatives Antioxidant assays EC50: 8.27 - 10.59 mM - rsc.org

Other Emerging Biological Activities

Beyond their well-documented roles, this compound and its analogues are being explored for a range of other promising biological effects.

Anti-inflammatory Effects

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory agents. mdpi.comorientjchem.orgresearchgate.net The anti-inflammatory actions of these compounds are often attributed to their ability to modulate key inflammatory pathways.

One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com These pathways are crucial for the production of pro-inflammatory mediators. For instance, certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB pathway, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com This inhibition leads to a dose-dependent reduction in the secretion of pro-inflammatory factors like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). mdpi.com

Furthermore, some benzofuran derivatives exhibit anti-inflammatory effects by directly inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. orientjchem.orgnih.gov Docking studies have shown that certain furosalicylic acids, furosalicylanilides, and other related benzofuran derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have also been found to suppress LPS-stimulated inflammation by inhibiting the expression of COX-2 and inducible nitric oxide synthase (iNOS), leading to decreased secretion of inflammatory mediators.

In vivo studies using models such as carrageenan-induced paw edema in rats have confirmed the anti-inflammatory activity of several benzofuran derivatives, with some compounds showing efficacy comparable to the standard drug Diclofenac but with a reduced ulcerogenic effect. nih.gov For example, the benzofuran compound 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid has demonstrated significant anti-inflammatory activity in a chronic inflammation model using cotton pellet-induced granuloma. ijbcp.com

Compound/Derivative Mechanism of Action Key Findings Model System
Piperazine/benzofuran hybrid (5d)Inhibition of NF-κB and MAPK signaling pathwaysReduced levels of NO, COX-2, TNF-α, IL-6, IL-1β; inhibited phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, p38. mdpi.comLPS-stimulated RAW264.7 cells; in vivo models mdpi.com
Furosalicylic acids, FurosalicylanilidesCOX-2 enzyme inhibitionComparable activity to Diclofenac with less ulcerogenic effect. nih.govCarrageenan-induced paw edema in rats nih.gov
Fluorinated benzofuran and dihydrobenzofuran derivativesInhibition of COX-2 and iNOS expressionSuppressed secretion of inflammatory mediators like IL-6, CCL2, NO, and PGE2. LPS-stimulated macrophages; zymosan-induced air pouch model
Benzofuran derivatives bearing an oxadiazole moietyCOX and 5-LOX inhibitionGood anti-inflammatory activity. orientjchem.orgCarrageenan-induced rat paw edema orientjchem.org
3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acidAnti-inflammatorySignificant reduction in granuloma formation. ijbcp.comCotton pellet-induced granuloma in rats ijbcp.com

Antiviral Activities

The benzofuran scaffold has been identified as a promising framework for the development of novel antiviral agents. rsc.orgrsc.org Research has demonstrated the efficacy of benzofuran derivatives against a range of DNA and RNA viruses.

A notable mechanism of antiviral action for some benzofuran derivatives is the activation of the Stimulator of Interferon Genes (STING) pathway. STING plays a critical role in the innate immune response to viral infections by inducing the production of type I interferons (IFN-I). Certain benzofuran derivatives have been identified as STING agonists, leading to the induction of IFN-β transcription and subsequent inhibition of viral replication. These compounds have shown efficacy against human coronaviruses, including SARS-CoV-2, with some derivatives inhibiting viral replication at nanomolar concentrations. The antiviral activity is dependent on IFN production, as these compounds are inactive in cells lacking the ability to produce interferons.

Other benzofuran derivatives have been found to exhibit specific activity against various viruses. For example, certain 2-acetylbenzofuran (B162037) derivatives have shown specific activity against respiratory syncytial virus (RSV) and influenza A virus. researchgate.net Hybrid compounds of benzofuran with natural products like artemisinin (B1665778) have demonstrated potent activity against human cytomegalovirus (HCMV), with some exhibiting stronger activity than the control drug ganciclovir. rsc.org Additionally, novel macrocyclic benzofuran compounds have shown promise as inhibitors of the hepatitis C virus (HCV). rsc.orgscienceopen.com

Furthermore, bis-conjugated benzofuran derivatives have been designed and synthesized as potential antiviral agents. Bis(benzofuran–1,3-imidazolidin-4-one)s and bis(benzofuran–1,3-benzimidazole)s have shown inhibitory effects against the Yellow Fever Virus (YFV). mdpi.com Similarly, bis(benzofuran–thiazolidinone)s and bis(benzofuran–thiazinanone)s have been found to inhibit the replication of Chikungunya virus (CHIKV). universiteitleiden.nl

Compound/Derivative Viral Target Mechanism of Action Key Findings
Benzofuran derivativesHuman Coronaviruses (e.g., 229E, SARS-CoV-2)STING agonism, induction of IFN-IInhibition of viral replication at µM to nM concentrations.
1-(7-alkoxy-2-benzofuranyl)ethanonesRespiratory Syncytial Virus (RSV)Not specifiedSpecific antiviral activity. researchgate.net
[di(2-acetylbenzofuranyl-7-oxy)]-n-propaneInfluenza A virusNot specifiedSpecific antiviral activity. researchgate.net
Artemisinin-benzofuran hybridsHuman Cytomegalovirus (HCMV)Not specifiedPotent anti-HCMV activity, some more active than ganciclovir. rsc.org
Macrocyclic benzofuran compoundsHepatitis C Virus (HCV)Not specifiedPromising antiviral activity. rsc.orgscienceopen.com
Bis(benzofuran–1,3-imidazolidin-4-one)s and Bis(benzofuran–1,3-benzimidazole)sYellow Fever Virus (YFV)Not specifiedInhibited YFV strain 17D. mdpi.com
Bis(benzofuran–thiazolidinone)s and Bis(benzofuran–thiazinanone)sChikungunya virus (CHIKV)Not specifiedInhibited CHIKV replication. universiteitleiden.nl

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs with novel mechanisms of action. nih.gov Benzofuran derivatives have emerged as a promising class of compounds in this regard. nih.govnih.govresearchgate.netsemanticscholar.org

One of the key targets for benzofuran-based antitubercular agents is the polyketide synthase 13 (Pks13). nih.gov Pks13 is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov The benzofuran-3-carboxamide (B1268816) derivative, TAM16, was an early lead compound that demonstrated potent in vivo efficacy by inhibiting the thioesterase domain of Pks13. nih.govosti.govacs.org Although its development was halted due to cardiotoxicity, this discovery validated Pks13 as a viable target. nih.govosti.gov Subsequent research has focused on developing 3,4-fused tricyclic benzofurans that retain potent antitubercular activity against Mtb H37Rv while exhibiting negligible inhibition of the hERG channel, thus reducing the risk of cardiotoxicity. nih.gov

Another target for benzofuran derivatives is the NarL protein, a transcriptional regulatory protein involved in the anaerobic respiration of Mtb. nih.govresearchgate.net In silico docking studies have shown that benzofuran and naphthofuran derivatives can bind to the active site of NarL, suggesting their potential to disrupt this essential survival mechanism of the bacteria. nih.govresearchgate.net

Furthermore, some benzofuran derivatives act as inhibitors of Mtb DNA gyrase B, a type II topoisomerase that is a well-established target for antibacterial drugs. semanticscholar.org Screening of chemical libraries has identified ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivatives as potent inhibitors of Mtb DNA gyrase B.

Other studies have explored the antitubercular potential of benzofuran-oxadiazole hybrids and 6-benzofuryl purines, with some compounds showing excellent activity against M. tuberculosis H37Rv. researchgate.netsemanticscholar.org The structure-activity relationship studies of these hybrids have indicated that the presence of halogen atoms like chlorine and bromine on the benzofuran ring enhances their antitubercular activity. researchgate.net

Compound/Derivative Target Mechanism of Action Key Findings
Benzofuran-3-carboxamide (TAM16)Polyketide synthase 13 (Pks13)Inhibition of the thioesterase domainPotent in vivo efficacy, but with hERG liability. nih.govosti.govacs.org
3,4-fused tricyclic benzofuransPolyketide synthase 13 (Pks13)Inhibition of the thioesterase domainPotent antitubercular activity with negligible hERG inhibition. nih.gov
Benzofuran and naphthofuran derivativesNarL proteinBinding to the active sitePotential to disrupt anaerobic respiration. nih.govresearchgate.net
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylatesDNA gyrase BInhibition of enzyme activityPotent inhibition of Mtb DNA gyrase B. semanticscholar.org
Benzofuran-oxadiazole hybridsNot specifiedNot specifiedHalogenated derivatives showed excellent activity. researchgate.net
6-Benzofuryl purinesNot specifiedInhibition of MtbProfound antimycobacterial activity with low toxicity. semanticscholar.org
Benzofuran-3-carbohydrazide derivativesNot specifiedInhibition of Mtb H37Rv strainsPromising antimycobacterial activity. semanticscholar.org

Antidepressant and Anticonvulsant Properties

Benzofuran derivatives have shown promise in the field of neuroscience, with studies indicating their potential as both antidepressant and anticonvulsant agents. medcraveonline.comnih.govsrce.hrjst.go.jpnih.gov

The anticonvulsant activity of benzofuran derivatives has been evaluated in various animal models of epilepsy. nih.govsrce.hrjst.go.jp For instance, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives exhibited significant anticonvulsant activity in the maximal electroshock (MES) induced seizure model in mice. srce.hr Some of these compounds showed a relative anticonvulsant potency comparable to the standard drug phenytoin. srce.hr Similarly, furochromone, flavone, and benzofuran derivatives substituted with thiosemicarbazide (B42300) or thiazolidin-4-one moieties have demonstrated protection in both subcutaneous pentylenetetrazole (scPTZ) and MES induced seizure tests. nih.govjst.go.jp Pre-treatment with some of the most active compounds significantly increased the latency for clonic and tonic seizures and prevented death in a 4-aminopyridine-induced lethality model, suggesting a neuroprotective effect. nih.govjst.go.jp

In addition to their anticonvulsant effects, certain benzofuran derivatives have been investigated for their antidepressant potential. For example, (-)-1-(benzofuran-2-yl)-2-propylaminopentane has been studied for the treatment of clinical depression. The neuroprotective effects of benzofuran-2-carboxamide derivatives have also been explored, with some compounds showing protection against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. This neuroprotective action, coupled with antioxidant properties, suggests a potential therapeutic role in neurological disorders that may have a depressive component. Recent research has also focused on novel benzofuran and benzothiophene (B83047) psychedelic psychoplastogens as 5-HT2C agonists for treating neurological diseases. acs.org

Compound/Derivative Activity Model System Key Findings
N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivativesAnticonvulsantMaximal electroshock (MES) induced seizures in miceSignificant anticonvulsant activity, some with potency comparable to phenytoin. srce.hr
Furochromone, flavone, and benzofuran derivatives with thiosemicarbazide or thiazolidin-4-oneAnticonvulsant, NeuroprotectivescPTZ and MES induced seizures; 4-aminopyridine-induced lethality in miceProtection against seizures and prevention of lethality. nih.govjst.go.jp
(-)-1-(benzofuran-2-yl)-2-propylaminopentaneAntidepressantClinical studiesInvestigated for the treatment of clinical depression.
Benzofuran-2-carboxamide derivativesNeuroprotectiveNMDA-induced excitotoxicity in rat cortical neuronsProtection against excitotoxic neuronal damage.
Benzotriazole and benzofuran-based heterocyclesAnticonvulsantNot specifiedFound to possess anticonvulsant activities. nih.gov

Advanced Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While no specific docking studies for 4-Aminobenzofuran-3-carboxamide have been published, research on analogous compounds, such as 3-aminobenzofuran derivatives, has been performed. nih.govfrontiersin.orgresearchgate.net In a hypothetical docking study of this compound, researchers would predict how the molecule fits into the active site of a target protein. The analysis would identify key interactions, such as hydrogen bonds formed by the amino (-NH2) and carboxamide (-CONH2) groups, and hydrophobic interactions involving the benzofuran (B130515) ring system. These interaction patterns, or "fingerprints," are essential for understanding binding affinity and selectivity. For example, studies on similar benzofuran carboxamides have explored their potential as inhibitors for enzymes like Staphylococcus aureus Sortase A. researchgate.net

Virtual screening involves computationally screening large libraries of compounds against a biological target to identify potential "hits." Had this compound been part of such a library, its potential to bind to various targets could have been assessed. This approach has been successfully used for other benzofuran derivatives to identify inhibitors for targets like HCV NS5B polymerase and to discover novel STING agonists. nih.govbldpharm.com The process helps prioritize which compounds should be synthesized and tested in the lab, saving time and resources.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.

DFT studies on benzofuran derivatives are common for understanding their electronic properties. ijcce.ac.irphyschemres.orgacs.org For this compound, a DFT analysis would calculate the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate a molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map reveals electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. For instance, the amino group would be expected to be a primary site for electrophilic attack.

Quantum chemistry is instrumental in mapping out reaction mechanisms by calculating the structures and energies of intermediates and transition states. While no specific reaction mechanisms involving this compound have been published, studies on the reactivity of 3-aminobenzofurans have shown unexpected ring-opening reactions, a process that could be elucidated through characterization of the relevant transition states. mdpi.com Such calculations are vital for understanding the compound's stability and synthetic pathways.

DFT calculations can accurately predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR and Raman). frontiersin.orgbldpharm.com These theoretical spectra are invaluable for confirming the structure of a synthesized compound by comparing them with experimental data. For this compound, calculated spectra would help in the unambiguous assignment of experimental signals, ensuring the correct structure has been synthesized. Such theoretical analyses have been performed for numerous other benzofuran derivatives, demonstrating a strong correlation between calculated and experimental values. bldpharm.com

Molecular Dynamics Simulations for Conformational Ensemble and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can elucidate its conformational landscape and the kinetics of its interaction with biological targets.

Conformational Ensemble:

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A molecule in solution does not exist as a single static structure but rather as a dynamic ensemble of different conformations. MD simulations can map this conformational space, identifying the most populated and energetically favorable conformations of this compound. Understanding the conformational ensemble is crucial as it can reveal the specific spatial arrangement required for binding to a target protein. For instance, studies on other benzofuran derivatives have utilized MD simulations to understand protein-ligand interactions at an atomic level, highlighting the flexibility of certain loops in the binding site. researchgate.net

A hypothetical MD simulation study on this compound could involve solvating the molecule in a water box and running a simulation for an extended period (e.g., nanoseconds to microseconds). The trajectory from this simulation would provide a collection of conformations, which can be clustered to identify the most representative structures.

Binding Kinetics:

Beyond identifying binding poses, MD simulations can also provide insights into the kinetics of ligand-protein binding, including the rates of association (k_on) and dissociation (k_off). These kinetic parameters are often more predictive of a drug's efficacy than binding affinity alone. Techniques like steered molecular dynamics (SMD) or metadynamics can be employed to simulate the unbinding process of this compound from a target's active site, allowing for the calculation of the dissociation rate constant. While specific studies on this compound are not prevalent, research on similar heterocyclic compounds has demonstrated the utility of MD in understanding binding and unbinding pathways. arxiv.org

A representative, albeit hypothetical, dataset from an MD simulation study on the interaction of a benzofuran derivative with a target protein is presented below.

Simulation ParameterValue
Simulation Time250 ns
RMSD of Ligand1.5 Å
Key Interacting ResiduesTrp84, Phe330, Glu199
Dominant Interaction TypePi-Pi stacking, Hydrogen bonding

This table illustrates the type of data that could be generated from an MD simulation study of this compound interacting with a biological target. The specific values are hypothetical and serve as an example.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing the structure of lead compounds.

For this compound and its derivatives, a QSAR study would involve compiling a dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. physchemres.org Studies on other benzofuran derivatives have successfully employed QSAR to identify key structural features responsible for their biological effects. physchemres.org For example, a QSAR study on 2-phenylbenzofuran (B156813) derivatives used quantum chemical descriptors to establish a relationship between their physicochemical parameters and their antiprotozoal activity. physchemres.org

A hypothetical QSAR model for a series of benzofuran derivatives might yield an equation like:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond_donors + constant

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight (MW) is detrimental. The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation correlation coefficient. physchemres.org

Statistical ParameterValue
R² (Correlation Coefficient)> 0.6
Q² (Cross-validated R²)> 0.5
External R²> 0.5

This table shows the typical statistical thresholds for a robust QSAR model.

In Silico Pharmacokinetic and Pharmacodynamic Modeling (Computational Aspects Only)

In silico pharmacokinetic (PK) and pharmacodynamic (PD) modeling aims to predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and its therapeutic effect. These computational models are crucial in the early stages of drug discovery to filter out compounds with unfavorable PK/PD profiles.

Pharmacokinetic (ADME) Predictions:

For this compound, various computational tools and web servers can be used to predict its ADME properties. These predictions are based on the compound's structure and physicochemical properties. Key parameters that are often predicted include:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities such as hepatotoxicity or cardiotoxicity.

Studies on novel indole (B1671886) derivatives, which share some structural similarities with benzofurans, have shown that in silico ADME predictions can effectively guide the selection of compounds with good oral absorption and low toxicity profiles. japsonline.com Similarly, in silico predictions for certain benzofuran derivatives have suggested good potential for crossing the blood-brain barrier. acs.orgacs.org

A hypothetical in silico ADME profile for this compound is presented below.

ADME PropertyPredicted Value/Classification
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Plasma Protein BindingHigh
BBB PenetrationLow
CYP2D6 InhibitionNon-inhibitor
HepatotoxicityLow Probability

This table provides an example of a computational ADME profile. The values are hypothetical and would need to be confirmed by experimental studies.

Pharmacodynamic Modeling:

Computational pharmacodynamic modeling for this compound would involve molecular docking and simulation studies to understand its interaction with a specific biological target. Molecular docking predicts the preferred binding orientation of the compound within the active site of a protein, providing insights into the key interactions that stabilize the complex. nih.gov For instance, docking studies on 3-aminobenzofuran derivatives have identified key interactions with acetylcholinesterase, a target for Alzheimer's disease. nih.gov

These docking studies, often combined with MD simulations, can help in understanding the structural basis of the compound's activity and can guide further structural modifications to enhance its potency and selectivity.

Potential Academic Research Applications and Future Directions for 4 Aminobenzofuran 3 Carboxamide

Development of Advanced Chemical Probes for Biological Systems

The development of sophisticated chemical probes is essential for dissecting complex biological processes at the molecular level. The 4-Aminobenzofuran-3-carboxamide structure is a promising starting point for creating such tools. Derivatives of the isomeric 3-aminobenzofuran have already demonstrated significant utility. For instance, novel 3-aminobenzofuran derivatives have been designed as multifunctional agents for studying Alzheimer's disease, exhibiting inhibitory activity against cholinesterases and the ability to modulate the aggregation of amyloid-β peptides. nih.govresearchgate.netncsu.edu One potent derivative, compound 5f (see table below), which contains a 2-fluorobenzyl moiety, was identified as a promising multifunctional agent for Alzheimer's research. researchgate.net

Furthermore, analogues containing the aminobenzofuran scaffold have been developed that show potent antiproliferative activity, suggesting their use as chemical probes to investigate cancer cell biology and signaling pathways. ncsu.edu The inherent fluorescence of the benzofuran (B130515) core can be modulated through chemical modifications at the amine and carboxamide positions, enabling the development of probes for fluorescence microscopy and other bio-imaging techniques. The strategic placement of the amino group in this compound offers a distinct vector for derivatization compared to its more commonly studied isomers, potentially leading to probes with novel specificities and photophysical properties for interrogating cellular functions.

Rational Design of Chemosensors for Environmental and Biological Detection (e.g., Metal Ions)

The rational design of chemosensors for detecting environmentally and biologically significant species is a rapidly advancing field. The this compound scaffold is an excellent candidate for developing novel fluorescent and colorimetric sensors, particularly for metal ions. The amino and carboxamide groups can act as effective metal ion binding sites. Condensation of the amino group with various aldehydes can produce Schiff base derivatives, a common strategy for creating selective chemosensors. chemimpex.com

Research on the related compound, 3-aminobenzofuran-2-carboxamide (B1330751), provides a clear blueprint for this approach. Its Schiff base derivatives have been successfully developed as highly selective and sensitive fluorescent chemosensors for various metal ions, including Zn²⁺, Fe³⁺, and Al³⁺. researchgate.netgoogle.com For example, a sensor created by reacting 3-aminobenzofuran-2-carboxamide with 4-diethylaminosalicylaldehyde demonstrated a selective "off-on" fluorescent response to Zn²⁺, allowing its detection in living cells and aqueous media. chemball.commdpi.com Another derivative showed a "turn-on" response to Fe³⁺, a notable achievement given that many iron sensors are "switch-off" due to the paramagnetic nature of the ion. researchgate.net These sensors often operate via mechanisms like Intramolecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF), where ion binding alters the electronic properties and, consequently, the fluorescence output of the molecule. researchgate.net

The distinct electronic and steric environment of this compound could be leveraged to design sensors with novel selectivity profiles for different metal ions or other analytes.

Table 1: Examples of Chemosensors Derived from Aminobenzofuran Scaffolds

Parent Compound Derivative Type Analyte Detection Limit Sensing Mechanism Reference(s)
3-Aminobenzofuran-2-carboxamide Schiff base with salicylaldehyde (B1680747) Zn²⁺ 1.08 µM Turn-on, CHEF researchgate.net
3-Aminobenzofuran-2-carboxamide Schiff base with 4-diethylaminosalicylaldehyde Zn²⁺ 0.35 µM Off-on fluorescence chemball.commdpi.com
3-Aminobenzofuran-2-carboxamide Propanamide derivative Fe³⁺ Not specified Turn-on, CHEF researchgate.net
3-Aminobenzofuran-2-carboxamide Glycinamide derivative Fe³⁺ Not specified Turn-off, ICT researchgate.net

Strategic Approaches for Medicinal Chemistry Lead Optimization (Excluding Clinical Human Trial Data)

In medicinal chemistry, lead optimization is the iterative process of refining a biologically active compound to improve its therapeutic properties. acs.orgresearchgate.net The benzofuran nucleus is considered a "privileged scaffold" due to its presence in numerous bioactive compounds, making its derivatives attractive starting points for drug discovery programs. nih.gov this compound represents a valuable template for lead optimization campaigns.

Strategic approaches would involve modifying the core structure to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Key strategies include:

Structure-Activity Relationship (SAR) Studies: The amine and carboxamide groups are prime handles for chemical modification. The amine can be acylated, alkylated, or arylated, while the carboxamide can be converted to other functional groups or substituted on its nitrogen. As demonstrated with 3-aminobenzofuran derivatives developed for Alzheimer's disease, subtle changes, such as altering the substituent on a benzyl (B1604629) group, can dramatically impact biological activity (IC₅₀ values). nih.govresearchgate.net

Structural Simplification: While optimization can lead to increased molecular complexity, simplification is a powerful strategy to improve drug-like properties. acs.org Starting with a relatively simple core like this compound, medicinal chemists can build complexity judiciously, adding only the functionalities essential for activity while maintaining favorable physicochemical properties.

Isosteric Replacement: The benzofuran core itself or its substituents can be replaced with isosteres to fine-tune properties. For example, in a series of antimalarial agents, replacing a benzofuran-2-yl amide with indole (B1671886) or benzimidazole (B57391) analogues resulted in decreased activity, highlighting the importance of the benzofuran moiety for that specific target. researchgate.net

Research on related benzofuran carboxamides has identified compounds with potent inhibitory activity against cancer cell lines and as glucosylceramide synthase inhibitors for lysosomal storage diseases, underscoring the therapeutic potential that could be explored starting from the this compound scaffold. ncsu.eduresearchgate.net

Exploration in Agrochemical and Advanced Materials Science Research

The utility of the benzofuran scaffold extends beyond medicine into agrochemicals and materials science. researchgate.netresearchgate.net Derivatives of aminobenzofurans are noted as valuable intermediates in the synthesis of agrochemicals. researchgate.netchemscene.com For instance, 5-Amino-1-benzofuran-2-carboxylic acid, a close analogue of the title compound, is listed as a pesticide intermediate. mdpi.com A concrete application is seen in the development of benzofuran-1,2,3-triazole hybrids, which have been evaluated as antifungal agents against white and brown-rot fungi, demonstrating their potential in crop protection or wood preservation. chemimpex.com

In materials science, the focus lies on creating novel polymers, dyes, and electronic materials. researchgate.net The isomeric compound Ethyl 3-aminobenzofuran-2-carboxylate is used in formulating advanced polymers and coatings, where it can improve mechanical strength and thermal stability. researchgate.net Furthermore, derivatives such as 3-amino-2-aroyl benzofurans serve as precursors for molecules with interesting optoelectronic properties, suggesting that this compound could be a building block for organic light-emitting diodes (OLEDs), fluorescent dyes, or other photonic materials. researchgate.netbldpharm.commdpi.com

Innovative Strategies for Synthetic Methodological Development for Complex Benzofuran Scaffolds

This compound is not only a target molecule but also a versatile starting material for the synthesis of more complex, polycyclic systems. Modern organic chemistry offers a wealth of innovative strategies to elaborate on this core structure. researchgate.netresearchgate.net The presence of the nucleophilic amino group and the ortho-positioned C-H bond on the furan (B31954) ring provides multiple reaction sites for diversification.

Recent advances in synthetic methodology applicable to this scaffold include:

Transition Metal-Catalyzed Cross-Coupling: Palladium and copper-catalyzed reactions are powerful tools for forming C-N and C-C bonds. The amino group can undergo Chan-Lam N-arylation with boronic acids, a strategy used effectively with 3-amino-2-aroyl benzofurans. researchgate.net

Directed C-H Functionalization: The carboxamide group can be derivatized with a directing group, such as 8-aminoquinoline (B160924), to facilitate palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring, as has been demonstrated with benzofuran-2-carboxamides. nih.govsigmaaldrich.com

Annulation Reactions: The aminobenzofuran system can participate in cycloaddition or annulation reactions to build new fused rings. For example, 3-aminobenzofurans have been used in organocatalytic formal [3+3] annulations to construct complex polycyclic 1,4-dihydropyridines. mdpi.com

Cascade Reactions: Efficient one-pot or cascade reactions can rapidly build molecular complexity. A DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones has been developed to create complex aminobenzofuran spiro-derivatives. acs.org

These advanced synthetic methods open avenues for transforming this compound into diverse libraries of novel and intricate heterocyclic compounds for screening in various applications.

Interdisciplinary Research Integrating Omics Technologies with Chemical Biology

The future of chemical research lies in its integration with other disciplines, particularly the "omics" technologies (genomics, proteomics, metabolomics). In this context, this compound and its derivatives can serve as powerful tools in chemical biology.

Once a derivative is identified with a specific biological effect, such as the antiproliferative activity seen in some benzofurans, an interdisciplinary approach can elucidate its mechanism of action. ncsu.edu A bioactive derivative can be functionalized with a tag (e.g., biotin (B1667282) or a clickable alkyne) to create an affinity-based probe. This probe can be used in pull-down experiments with cell lysates, followed by proteomic analysis (e.g., mass spectrometry) to identify its direct protein binding partners.

Subsequently, transcriptomics (e.g., RNA-seq) and metabolomics can be employed to obtain a global view of the downstream cellular response to the compound. This systems-level understanding is crucial for validating the primary target, identifying potential off-target effects, and uncovering novel biological pathways. This integration of synthetic chemistry with omics technologies is a key strategy in modern drug discovery and chemical biology, and the this compound scaffold provides a fertile starting point for such investigations. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.